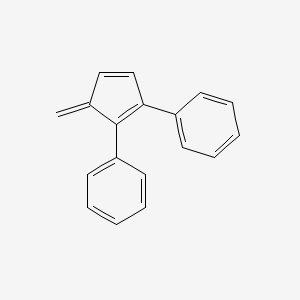
O-Benzhydrylhydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzhydrylhydroxylamine hydrochloride is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group substituted with a diphenylmethyl group, and it is typically available as a hydrochloride salt
Preparation Methods
The synthesis of O-Benzhydrylhydroxylamine hydrochloride can be achieved through several routes. One common method involves the reaction of hydroxylamine with diphenylmethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial production methods for hydroxylamine derivatives often involve the use of electrodialysis and hydrolysis reactions. For example, a coupling process of electrodialysis with oxime hydrolysis has been developed for the preparation of hydroxylamine sulfate, which can be adapted for the synthesis of other hydroxylamine salts .
Chemical Reactions Analysis
O-Benzhydrylhydroxylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The hydroxylamine group can participate in substitution reactions, where the diphenylmethyl group can be replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield nitroso compounds, while reduction with lithium aluminum hydride can produce primary amines .
Scientific Research Applications
O-Benzhydrylhydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Hydroxylamine derivatives are used in the production of rubber, textiles, and plastics, where they serve as stabilizers and antioxidants
Mechanism of Action
The mechanism of action of O-Benzhydrylhydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis and biochemical studies .
Comparison with Similar Compounds
O-Benzhydrylhydroxylamine hydrochloride can be compared with other hydroxylamine derivatives, such as:
Hydroxylamine-O-sulfonic acid: Known for its use as an electrophilic aminating agent.
O-(diphenylphosphinyl)hydroxylamine: Used in stereo- and regioselective bond-formation reactions.
2,4-dinitrophenylhydroxylamine: Employed in the synthesis of nitrogen-containing compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other hydroxylamine derivatives .
Properties
CAS No. |
3482-34-6 |
|---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
O-benzhydrylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H |
InChI Key |
XEAXGNOKDYLPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide](/img/structure/B8641285.png)

![1,6,7,8-Tetrahydro-5H-cyclopenta[d]imidazo[1,2-a]pyrimidin-5-one](/img/structure/B8641290.png)







